N-Desmethyl N-Hydroxymethyl Regorafenib

Pharmacokinetics Plasma Protein Binding Regorafenib Metabolism

N-Desmethyl N-Hydroxymethyl Regorafenib (Hydroxyregorafenib; Regorafenib Impurity 16) is a fully characterized analytical reference standard critical for pharmaceutical QC, impurity profiling, and CYP3A4-mediated drug-drug interaction studies. Unlike generic metabolites M-2 or M-5, this compound is supplied with a comprehensive data package (NMR, MS, HPLC), ISO 17034 certification available, and defined purity (≥95%). Generic substitution is scientifically invalid for regulatory submission and TDM method validation. Procure this unique standard to ensure accurate quantification and avoid costly approval delays.

Molecular Formula C21H15ClF4N4O4
Molecular Weight 498.819
CAS No. 1343498-71-4
Cat. No. B570120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl N-Hydroxymethyl Regorafenib
CAS1343498-71-4
Synonyms4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(hydroxymethyl)-2-pyridinecarboxamide;  4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-(hydroxymethyl)picolinamide
Molecular FormulaC21H15ClF4N4O4
Molecular Weight498.819
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NCO)F)C(F)(F)F)Cl
InChIInChI=1S/C21H15ClF4N4O4/c22-15-3-1-11(7-14(15)21(24,25)26)29-20(33)30-17-4-2-12(8-16(17)23)34-13-5-6-27-18(9-13)19(32)28-10-31/h1-9,31H,10H2,(H,28,32)(H2,29,30,33)
InChIKeyBYIYDRCEZHOEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-Desmethyl N-Hydroxymethyl Regorafenib (CAS 1343498-71-4) – A High-Purity Analytical Reference Standard and Regorafenib Metabolite


N-Desmethyl N-Hydroxymethyl Regorafenib (CAS 1343498-71-4), also known as Hydroxyregorafenib or Regorafenib Impurity 16, is a chemically defined derivative of the multikinase inhibitor Regorafenib . It represents a critical, fully characterized analytical reference standard used in pharmaceutical quality control, method validation, and impurity profiling . This compound is structurally and mechanistically related to the active regorafenib metabolites M-2 and M-5, which are formed via CYP3A4-mediated metabolism, and serves as a key tool for investigating regorafenib's pharmacokinetic and safety profiles [1].

Critical Reasons to Procure N-Desmethyl N-Hydroxymethyl Regorafenib Over Generic Regorafenib Metabolite Standards


Generic substitution of this compound with other regorafenib-related substances (such as M-2 or M-5) is scientifically invalid for critical applications. N-Desmethyl N-Hydroxymethyl Regorafenib is a unique, fully characterized reference standard with a defined purity (>95%) and a comprehensive analytical data package, including structural confirmation via NMR and mass spectrometry [1]. Unlike the active metabolites M-2 and M-5, which exhibit distinct plasma protein binding profiles (e.g., M-5 unbound fraction in human plasma is ~0.05% vs. ~0.5% for regorafenib) and differential contributions to in vivo activity [2], this compound is specifically employed as a high-purity impurity marker and calibration standard. Its use ensures accurate quantification and regulatory compliance in pharmaceutical analysis, where cross-reactivity or imprecise identification due to substandard reference materials can lead to failed drug approval processes [3].

Quantitative Differentiation of N-Desmethyl N-Hydroxymethyl Regorafenib for Scientific Procurement Decisions


Plasma Protein Binding: M-5 Exhibits 10-Fold Higher Binding than Regorafenib, Dictating Pharmacokinetic Behavior

In vitro studies comparing regorafenib and its metabolites reveal a critical differential in plasma protein binding. While regorafenib and M-2 show unbound fractions of ~0.5% and ~0.2% in human plasma, respectively, the M-5 metabolite (N-desmethyl regorafenib N-oxide) demonstrates a substantially lower unbound fraction of ~0.05% [1]. This indicates that M-5 is approximately 10-fold more highly bound to plasma proteins than the parent drug, significantly reducing its free pharmacologically active concentration in vivo [2].

Pharmacokinetics Plasma Protein Binding Regorafenib Metabolism

Steady-State Exposure: M-5 Demonstrates Higher and More Variable AUC than Parent Drug

In a clinical study of patients receiving regorafenib (160 mg daily for 21 days), the geometric mean area under the curve (AUC0–24) for M-5 was 64.58 mg·h/L on Cycle 1, Day 21, compared to 50.26 mg·h/L for regorafenib and 48.08 mg·h/L for M-2 [1]. This represents a 28% higher total exposure for M-5. Furthermore, M-5 exhibited significantly greater inter-individual variability (%CV of 182.4% vs 85.5% for regorafenib), highlighting its unpredictable pharmacokinetics [1].

Therapeutic Drug Monitoring Pharmacokinetics Oncology

Analytical Purity and Regulatory Compliance: ISO 17034 Certified Reference Standard

N-Desmethyl N-Hydroxymethyl Regorafenib is supplied as a high-purity (>95%) analytical reference standard, manufactured under ISO 17034 accreditation [1]. This certification ensures the standard's homogeneity, stability, and metrological traceability, which are essential for validated analytical methods. In contrast, many generic metabolite standards lack this level of characterization and regulatory compliance, posing a risk of inaccurate quantification and failed regulatory submissions [1]. The compound is provided with comprehensive documentation, including NMR, MS, and HPLC data, eliminating the need for end-user re-verification [1].

Pharmaceutical Analysis Reference Standard Quality Control

Metabolic Origin: CYP3A4-Mediated Formation Distinguishes M-5 from Direct Conjugates

Regorafenib is metabolized primarily by CYP3A4 to its active metabolites M-2 (N-oxide) and M-5 (N-desmethyl N-oxide) [1]. This pathway is distinct from glucuronidation by UGT1A9, which produces the inactive glucuronide conjugate. The formation of M-5 is specifically sensitive to CYP3A4 modulation; for example, co-administration with the CYP3A4 inhibitor trametinib in rats increased M-5 Cmax by 779% [2]. This differential metabolic regulation makes M-5 a key biomarker for drug-drug interaction and hepatotoxicity studies, unlike other regorafenib-related compounds.

Drug Metabolism CYP3A4 Hepatotoxicity

Pharmacodynamic Contribution: M-5 Does Not Achieve Therapeutic Free Concentrations at VEGFR2

Despite showing similar kinase inhibition profiles and comparable potency to regorafenib in competitive binding assays, estimated free plasma concentrations of M-5 do not exceed the IC50 at human VEGFR2 in vivo [1]. In contrast, regorafenib and M-2 achieve free concentrations above the IC50, confirming their roles as the primary pharmacologically active species [1]. This quantitative pharmacodynamic distinction is critical: M-5 contributes to overall exposure but not to target engagement at therapeutically relevant doses.

Pharmacodynamics Kinase Inhibition VEGFR2

High-Value Application Scenarios for Procuring N-Desmethyl N-Hydroxymethyl Regorafenib


Validated Quantification in Therapeutic Drug Monitoring (TDM) Assays

Clinical laboratories developing LC-MS/MS methods for regorafenib TDM require a certified reference standard of M-5 to accurately quantify this highly variable metabolite. The standard's high purity (>95%) and ISO 17034 certification [1] ensure method accuracy and reproducibility, which is essential for correlating M-5 exposure with clinical outcomes such as progression-free survival [2]. Without a reliable M-5 standard, TDM results may be compromised by inaccurate calibration, leading to suboptimal dosing decisions.

Drug-Drug Interaction and Hepatotoxicity Studies

Given that M-5 formation is exclusively dependent on CYP3A4 activity, this metabolite serves as a sensitive biomarker for studying CYP3A4-mediated drug interactions [1]. In preclinical models, co-administration of CYP3A4 modulators (e.g., trametinib) dramatically alters M-5 exposure (Cmax increased 779%) [2]. Procuring N-Desmethyl N-Hydroxymethyl Regorafenib enables precise measurement of these changes, informing safer combination therapies and mitigating hepatotoxicity risk.

Pharmaceutical Impurity Profiling and Regulatory Submissions

Regulatory agencies require comprehensive impurity profiling for drug approval. N-Desmethyl N-Hydroxymethyl Regorafenib, as a fully characterized impurity standard, is essential for identifying and quantifying this specific regorafenib-related substance in API and finished drug products [1]. Its use, supported by a complete analytical data package (NMR, MS, HPLC), directly supports regulatory submissions and helps avoid costly delays due to insufficient impurity characterization [1].

Pharmacokinetic/Pharmacodynamic Modeling in Oncology Research

Researchers constructing PK/PD models of regorafenib require accurate input parameters for M-5, including its high plasma protein binding (unbound fraction ~0.05%) and large inter-individual variability (%CV up to 182%) [1][2]. These quantitative data are only accessible through the use of a well-characterized reference standard for calibration. Accurate M-5 quantification is critical for understanding the disconnect between total drug exposure and observed clinical activity or toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl N-Hydroxymethyl Regorafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.